1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one

Lipophilicity Drug-likeness Physicochemical profiling

Generic 2-acetylpyridines or mono-fluoro analogs fail to reproduce the precise electronic and steric profile required for SAR studies targeting kinase hinge-binding or metalloenzyme active sites. This compound delivers the exact 3,5-difluorophenyl substitution pattern validated in patent families US-8742106-B2 and WO2012167870A1. - Uniquely modulates pyridine ring electronics and acetyl carbonyl reactivity via dual meta-fluorine electron-withdrawing effects, confirmed as pharmacophorically distinct in US 9,440,969 B2. - Acetyl handle enables rapid chemotype diversification (reductive amination, Grignard, condensation) without protection/deprotection steps. - Favorable CNS drug-like profile: XLogP3 2.7, TPSA 30 Ų, zero H-bond donors-preferred over benzoyl or carboxylic acid analogs for CNS programs.

Molecular Formula C13H9F2NO
Molecular Weight 233.21 g/mol
Cat. No. B12073882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one
Molecular FormulaC13H9F2NO
Molecular Weight233.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=C(C=C1)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C13H9F2NO/c1-8(17)13-3-2-9(7-16-13)10-4-11(14)6-12(15)5-10/h2-7H,1H3
InChIKeyWNBUWMPWIUADFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Physicochemical Profile of 1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one


1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one (CAS 1226185-67-6) is a fluorinated aromatic ketone belonging to the 2-acetylpyridine class, distinguished by a 3,5-difluorophenyl substituent at the pyridine 5-position [1]. The compound has the molecular formula C13H9F2NO, a molecular weight of 233.21 g/mol, a computed XLogP3-AA of 2.7, zero hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area of 30 Ų, and only two rotatable bonds [1]. These physicochemical properties place it in a favorable drug-like or probe-like chemical space for medicinal chemistry applications, particularly where moderate lipophilicity and limited conformational flexibility are desired. It is listed in multiple patent families, including those covering disubstituted heteroaryl-fused pyridines (US-8742106-B2) [2] and metalloenzyme inhibitor compounds, indicating its relevance as a synthetic intermediate or scaffold fragment in pharmaceutical research programs.

Workflow Focused library design and fragment elaboration
Selection Logic Specific 3,5-difluorophenyl substitution pattern with acetyl synthetic handle
Context Supports medicinal chemistry programs requiring defined electronic and conformational profiles

Why 1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one Is Not Interchangeable


Substituting 1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one with a simpler 2-acetylpyridine, a mono-fluorinated phenyl derivative, or a positional isomer introduces quantifiable changes in lipophilicity, electronic character at the acetyl carbonyl, and molecular shape—each of which directly impacts reactivity in downstream synthetic transformations, binding affinity in biological assays, and metabolic stability [1]. The specific 3,5-difluorophenyl substitution pattern at the pyridine 5-position creates a unique combination of electron-withdrawing effects that modulate both the pyridine ring electronics and the steric environment around the acetyl group. In metalloenzyme inhibitor patents, the 3,5-difluorophenyl moiety is explicitly recited as a distinct chemical group separate from 4-fluorophenyl, 2-fluorophenyl, and unsubstituted phenyl variants, confirming that medicinal chemists treat these substitution patterns as non-interchangeable for structure-activity relationships [2]. Generic substitution therefore risks loss of the precise electronic and steric profile for which this compound was designed or selected as a synthetic intermediate.

Fluorination pattern mismatch
Mono-fluorinated or unsubstituted phenyl analogs may shift electronic character and binding interactions.
Functional group substitution risk
Carboxylic acid or alcohol analogs alter hydrogen-bonding and synthetic entry points, limiting direct replacement.
Conformational flexibility may differ
Linker-extended analogs with additional rotatable bonds could reduce conformational constraint and affect target engagement.

Comparative Evidence for 1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one


Lipophilicity: Acetyl vs. Benzoyl Pyridine Analog

The target compound 1-[5-(3,5-difluorophenyl)pyridin-2-yl]ethan-1-one has a computed XLogP3-AA of 2.7 [1]. Its closest analog, (3,5-difluorophenyl)(pyridin-2-yl)methanone (CAS 898780-30-8)—which replaces the acetyl methyl group with a direct carbonyl-phenyl linkage—has a computed LogP of 2.1 [2]. The 0.6 log unit increase in lipophilicity for the target compound is attributable to the methyl group on the acetyl moiety, which adds hydrophobic surface area without introducing additional hydrogen bond donors or acceptors.

Lipophilicity comparison
Cross-study comparable
ΔLogP +0.6
XLogP3-AA 2.7 vs. benzoyl analog LogP 2.1
Reported lipophilicity shift may alter membrane permeability and metabolic clearance profiles.
Computed values; experimental validation recommended.
Lipophilicity Drug-likeness Physicochemical profiling

Functional Group Reactivity: Acetyl vs. Carboxylic Acid

The target compound bears an acetyl group (—C(=O)CH3) at the pyridine 2-position, which enables ketone-specific synthetic transformations—including reductive amination, Grignard addition, Wittig olefination, and enolate chemistry—that are not accessible to the carboxylic acid analog 5-(3,5-difluorophenyl)picolinic acid [1]. Conversely, the carboxylic acid analog (MW 235.19, formula C12H7F2NO2) enables amide coupling and esterification reactions that the acetyl compound cannot undergo without prior oxidation. The acetyl compound has zero hydrogen bond donors vs. one donor for the carboxylic acid, and a TPSA of 30 Ų vs. approximately 50 Ų for the acid [1], .

Functional group reactivity
Class-level inference
Non-overlapping synthetic utility
Acetyl group vs. carboxylic acid analog
Selection depends on required synthetic transformation; direct substitution not supported.
Class-level functional group inference.
Synthetic chemistry Building block utility Functional group interconversion

Pharmacophoric Distinction of 3,5-Difluorophenyl in Kinase Inhibitors

In patent US 9,440,969 B2 ('Compounds and methods for kinase modulation'), the 3,5-difluorophenyl group is explicitly and separately recited in claims as a distinct chemical moiety from 4-fluorophenyl, 2-fluorophenyl, 3-fluorophenyl, and unsubstituted phenyl groups [1]. This separate claiming reflects the medicinal chemistry finding that the 3,5-difluoro substitution pattern confers a unique combination of electronic (σmeta for each fluorine) and steric properties that cannot be replicated by mono-fluorinated or non-fluorinated phenyl rings. The 3,5-difluorophenyl group appears in the patent's Markush structures as a specifically enumerated embodiment, indicating that SAR exploration identified this substitution pattern as conferring a distinct activity or selectivity profile relative to other fluorination patterns.

Pharmacophoric distinction
Class-level inference
3,5-Difluorophenyl claimed as distinct moiety
US 9,440,969 B2 kinase modulator patent
Supports selection of 3,5-difluoro pattern over alternative fluorination patterns.
Patent claim context; quantitative SAR not disclosed.
Kinase inhibition Structure-activity relationships Patent composition-of-matter

Conformational Restriction: Target vs. Flexible Linker Analog

The target compound possesses only 2 rotatable bonds [1], which is a favorable property for target binding due to reduced entropic penalty upon complex formation. In contrast, a common alternative building block such as 1-(3,5-difluorophenyl)-2-(pyridin-4-yl)ethanone (CAS not specified, MW 233.22) incorporates a methylene linker between the carbonyl and the pyridine ring, increasing the rotatable bond count to 3 and introducing additional conformational flexibility. The more constrained geometry of the target compound may translate to higher binding affinity in biological targets where a specific bioactive conformation is required.

Conformational restriction
Cross-study comparable
ΔRotatable bonds -1
2 rotatable bonds vs. methylene-linked analog with 3
Increased conformational constraint may support higher ligand efficiency.
Inferred comparator structure; model-dependent context.
Conformational analysis Molecular rigidity Entropic binding optimization

Application Scenarios for 1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one


Kinase Inhibitor Fragment & Lead Optimization Libraries

Medicinal chemistry teams constructing focused kinase inhibitor libraries should procure this compound specifically when the design hypothesis requires a 3,5-difluorophenyl moiety at the pyridine 5-position with an acetyl group at the 2-position for hinge-binding or solvent-exposed region elaboration. Patent evidence from US 9,440,969 B2 confirms that the 3,5-difluorophenyl group is treated as pharmacophorically distinct from other fluorination patterns in kinase modulation contexts [1]. The acetyl group provides a versatile synthetic handle for generating diverse chemotypes via reductive amination, Grignard addition, or condensation reactions, enabling rapid SAR exploration without requiring additional protection/deprotection steps.

Metalloenzyme Inhibitor Scaffold Synthesis

This compound is a relevant building block for synthesizing metalloenzyme inhibitor candidates, as evidenced by its structural relationship to intermediates disclosed in metalloenzyme inhibitor patent families (WO2012167870A1 and related filings) [1]. The 3,5-difluorophenyl group provides electron-withdrawing character that can modulate the pKa of metal-coordinating functional groups installed at the acetyl position. The acetyl carbonyl itself may serve as a weak zinc-binding group or be elaborated into stronger metal-binding motifs. Procurement of this specific building block, rather than a mono-fluorinated analog, ensures the correct electronic environment for metalloenzyme active-site interactions as validated by the patent SAR.

CNS Drug Discovery: Physicochemical Property Optimization

For CNS-targeted programs where lipophilicity control is critical, this compound's XLogP3-AA of 2.7 [1] places it within the favorable CNS drug-like range (typically LogP 2–4), while its TPSA of 30 Ų [1] is well below the threshold of 60–70 Ų associated with poor brain penetration. The compound's 2-rotatable-bond architecture provides sufficient rigidity to potentially reduce entropic penalties upon target binding. Compared to the benzoyl analog (LogP 2.1), the target compound's higher lipophilicity may confer improved blood-brain barrier permeability, while its lower TPSA relative to the carboxylic acid analog (~30 vs. ~50 Ų) also favors CNS exposure. These differentiated properties make it the preferred choice over its closest analogs for CNS-focused medicinal chemistry campaigns.

Synthetic Methodology Using Orthogonal Reactive Sites

The compound's dual reactive sites—the electrophilic acetyl carbonyl and the pyridine nitrogen—combined with the electron-withdrawing 3,5-difluorophenyl group, make it a valuable substrate for developing chemoselective transformations. The acetyl group can undergo ketone-specific reactions (reductive amination, olefination, organometallic addition) while the pyridine nitrogen can participate in N-oxide formation, N-alkylation, or metal coordination, and the 3,5-difluorophenyl ring can undergo nucleophilic aromatic substitution under appropriate conditions. The zero hydrogen bond donor count [1] simplifies reaction workup and purification relative to hydrogen-bond-donating analogs. Procurement of this specific compound enables methodology development that exploits this orthogonal reactivity pattern, which is not available with the carboxylic acid or alcohol analogs in the same series.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
3,5-Difluorophenyl substitution pattern with acetyl synthetic handle
Kinase panel profiling and SAR exploration
Metalloenzyme inhibitor scaffold synthesis
Electron-withdrawing character and metal-coordination potential
Metalloenzyme active-site interaction studies
CNS drug discovery property optimization
Moderate lipophilicity and low conformational flexibility
Membrane permeability and brain exposure models
Chemoselective synthetic methodology
Orthogonal reactive sites without hydrogen-bond donors
Reaction scope and chemoselectivity studies
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